![molecular formula C18H20N2O5 B5139188 4-(acetylamino)-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B5139188.png)
4-(acetylamino)-N-(3,4,5-trimethoxyphenyl)benzamide
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Overview
Description
Scientific Research Applications
- Application : Researchers have explored its potential as an anticancer agent due to its ability to disrupt microtubule dynamics, which is crucial for cell division. It may inhibit tumor growth and metastasis .
- Application : Studies have investigated its impact on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. It may modulate neuronal function and protect against oxidative stress .
- Application : Researchers have explored its effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines. It could be useful in managing chronic inflammatory conditions .
- Application : Investigations have focused on its ability to scavenge free radicals and protect cells from oxidative damage. It may have applications in preventing age-related diseases .
- Application : Researchers have studied its impact on pain pathways, including modulation of nociceptive receptors. It could be a candidate for novel pain management strategies .
- Application : Scientists explore its interactions with biological targets, design analogs, and optimize its pharmacological properties. It serves as a valuable scaffold for developing new compounds .
Anticancer Properties
Neuroprotective Effects
Anti-Inflammatory Activity
Antioxidant Properties
Analgesic Potential
Chemical Biology and Medicinal Chemistry
Future Directions
The future directions for the study of “4-(acetylamino)-N-(3,4,5-trimethoxyphenyl)benzamide” could involve further exploration of its potential role in cancer therapeutics, given the interest in related compounds . Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could be beneficial.
Mechanism of Action
Target of Action
The primary targets of 4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cellular processes such as cell division, protein folding, and signal transduction .
Mode of Action
The compound interacts with its targets by binding to their active sites, leading to the inhibition of their functions . For instance, it inhibits tubulin, a protein essential for cell division, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The compound affects various biochemical pathways. By inhibiting tubulin, it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, leading to cell death .
Pharmacokinetics
Similar compounds are known to have good absorption, distribution, metabolism, and excretion (adme) properties . The compound’s trimethoxyphenyl group may enhance its bioavailability .
Result of Action
The compound’s action results in the inhibition of cell division and induction of apoptosis in cancer cells . It also disrupts protein folding and degrades client proteins, leading to cell death .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution . The presence of other drugs can also affect its metabolism and excretion .
properties
IUPAC Name |
4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-11(21)19-13-7-5-12(6-8-13)18(22)20-14-9-15(23-2)17(25-4)16(10-14)24-3/h5-10H,1-4H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXSNLJKCUQFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide |
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